4-Bromo-2-methoxybiphenyl-d3
Description
4-Bromo-2-methoxybiphenyl-d3 is a deuterated aromatic compound featuring a biphenyl core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. The deuterium (d3) labeling typically replaces hydrogen atoms in the methoxy or adjacent aromatic positions, enhancing its utility in isotopic labeling for spectroscopic studies (e.g., NMR or mass spectrometry) or metabolic stability investigations in pharmaceutical research . Its non-deuterated analog, 4-bromo-2-methoxybiphenyl, shares the same core structure and is often employed as an intermediate in organic synthesis, particularly in cross-coupling reactions .
Properties
Molecular Formula |
C₁₃H₈D₃BrO |
|---|---|
Molecular Weight |
266.15 |
Synonyms |
4-Bromo-2-methoxy-1,1’-biphenyl-d3_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between 4-bromo-2-methoxybiphenyl-d3 and related compounds:
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Biphenyl | 4-Br, 2-OCH3 (deuterated) | Methoxy, Bromine | ~249.1 (estimated) |
| 2-Bromo-4'-methoxyacetophenone | Acetophenone | 2-Br, 4'-OCH3 | Ketone, Bromine | 229.06 |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | Benzene | 2-Br, 1-OCH3, 4-OBn | Methoxy, Benzyloxy | 307.16 |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | Benzene | 4-Br, 2-OCH3, CH2COOH | Carboxylic Acid | 245.07 |
| (4-Bromo-3-methoxyphenyl)boronic acid | Benzene | 4-Br, 3-OCH3, B(OH)2 | Boronic Acid | 230.83 |
Key Observations :
- Functional Groups: Unlike the acetophenone derivative (), which has a ketone group, this compound lacks electron-withdrawing carbonyl groups, making it less reactive toward nucleophilic attacks .
- Substituent Positions: The 4-bromo-2-methoxy substitution pattern contrasts with 2-bromo-4'-methoxyacetophenone (), where bromine and methoxy groups occupy different positions, altering electronic properties and regioselectivity in reactions .
Physicochemical Properties
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to its polar functional group, whereas this compound is likely lipophilic, favoring organic solvents .
- Stability: Deuterated compounds often show enhanced metabolic stability compared to non-deuterated analogs, a critical factor in drug design .
- Spectroscopic Profiles: Deuterium incorporation shifts NMR peaks (e.g., ^1H to ^2H signals) and reduces background noise in mass spectrometry, distinguishing it from non-deuterated biphenyls .
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